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Introduction

Mediator Complex Subunit 27 (Med27), a key component of the Mediator complex, plays a
critical role in the regulation of transcription by RNA polymerase Il. Its discovery and initial
characterization were pivotal in advancing our understanding of the intricate molecular
mechanisms that govern gene expression. This technical guide provides an in-depth overview
of the seminal studies that first identified and described Med27, with a focus on the
experimental methodologies, quantitative data, and the conceptual framework that established
its function as a transcriptional coactivator. Initially identified as CRSP34, a 34-kDa subunit of
the Cofactor Required for Spl (CRSP) complex, its journey from a novel protein to an integral
part of the Mediator complex highlights a significant period of discovery in molecular biology.

Discovery of the CRSP Complex and Identification
of CRSP34 (Med27)

The discovery of Med27 is intrinsically linked to the identification of the CRSP complex, a multi-
protein coactivator essential for the transcriptional activation by the transcription factor Sp1.
Seminal work published in 1999 by Ryu and colleagues detailed the purification and
characterization of this complex from human Hela cells.[1]
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The CRSP complex was identified as a novel factor required, in addition to TFIID, for the
efficient activation of transcription by Sp1.[1] Purification of the CRSP complex revealed it to be
a large assembly with an approximate molecular mass of 700 kDa, composed of nine major
subunits with molecular masses ranging from 33 kDa to 200 kDa.[1] Among these, the 34-kDa
subunit, named CRSP34, was identified as a new protein, now known as Med27.[1] The
cloning of the cDNAs encoding these subunits was a crucial step in their characterization.[1]

Initial Characterization of Med27 (CRSP34) and its
Role in Transcription

The initial characterization of CRSP34 focused on its role as an integral component of the
CRSP complex and its function in Sp1-dependent transcriptional activation. The CRSP
complex, including CRSP34, was shown to be essential for mediating the signal from the
enhancer-binding protein Spl to the basal transcription machinery.[1]

Immunodepletion studies were critical in confirming the essential cofactor function of the CRSP
subunits.[1] The removal of the CRSP complex from in vitro transcription assays abrogated
Spl-dependent transcription, and this activity could be restored by the addition of the purified
complex. This demonstrated the functional necessity of the entire complex, including the newly
discovered CRSP34.

The identification of CRSP34 as a component of other coactivator complexes, such as the
thyroid hormone receptor-associated proteins (TRAP) complex, suggested a broader role in
transcriptional regulation.[2] This finding hinted at a combinatorial mechanism of coactivator
assembly, where different subunits could be part of distinct complexes to regulate a wide array
of genes.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies on the CRSP
complex and its subunits.

Table 1: Subunit Composition of the Purified Human CRSP Complex

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4963239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4963239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4963239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4963239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4963239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4963239/
https://en.wikipedia.org/wiki/MED27
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Subunit Name Apparent Molecular Mass (kDa)
CRSP200 200

CRSP150 150

CRSP130 130

CRSP100 100

CRSP77 77

CRSP70 70

CRSP34 34

CRSP33 33

Data sourced from Ryu et al., Nature, 1999.[1]

Experimental Protocols

The discovery and initial characterization of Med27 (CRSP34) were reliant on a series of
sophisticated biochemical and molecular biology techniques. Below are detailed methodologies
for the key experiments cited.

Purification of the CRSP Complex from HeLa Cells
This protocol is based on the detailed method published by Ryu et al. in PNAS, 1999.[2][3]

o Preparation of Nuclear Extract: Nuclear extracts were prepared from cultured human HelLa
cells.

e Phosphocellulose Chromatography: The nuclear extract was subjected to chromatography
on a P-11 phosphocellulose column. The fraction eluting with 1 M KCI (P1M fraction) was
collected, as it contained the CRSP activity.

 Nickel Affinity Chromatography: A key step in the purification was the use of Ni2+-
nitrilotriacetic acid (NTA)-agarose chromatography. The P1M fraction was loaded onto the
Ni2*-NTA column, which was then washed and eluted with a buffer containing imidazole.
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e Heparin Chromatography: The CRSP-containing fractions from the Ni2*-NTA column were
pooled, dialyzed, and applied to a Poros Heparin column. The complex was eluted with a
linear salt gradient.

o Glycerol Gradient Centrifugation: The fractions with CRSP activity were further purified by
centrifugation through a 15% to 30% glycerol gradient.

e Mono S Chromatography: The final purification step involved chromatography on a Mono S
column, with elution via a linear salt gradient.

o Analysis of Purity: The purity of the CRSP complex at each stage was monitored by SDS-
polyacrylamide gel electrophoresis (SDS-PAGE) followed by silver staining.

In Vitro Transcription Assay

This assay was crucial for identifying and functionally characterizing the CRSP complex.

o Template DNA: A DNA template containing GC-box Sp1 binding sites upstream of a
promoter was used. A control template lacking these sites was used to demonstrate
specificity.

e Transcription Reaction Components: The reaction mixture contained purified recombinant
Spl, RNA polymerase Il, and a set of general transcription factors (TFIIA, TFIIB, TFIID,
TFIE, TFIF, and TFIIH).

» Addition of CRSP Fractions: Aliquots of the fractions from the CRSP purification steps were
added to the transcription reactions.

e Transcription and Analysis: Transcription was allowed to proceed, and the resulting RNA
transcripts were analyzed by primer extension or a similar method to quantify the level of
transcription from the specific start site. A strong stimulation of transcription in the presence
of Spl and a CRSP-containing fraction, but not with either alone, indicated the coactivator
activity.

Cloning of the CRSP34 (Med27) cDNA

While the exact, detailed cloning protocol for the initial isolation of human CRSP34 is not
explicitly available in the primary abstracts, the general methodology at the time involved the
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following steps, leading to the deposition of the sequence under accession number AF104252.

e Protein Sequencing: The purified CRSP34 protein was subjected to microsequencing to
obtain partial amino acid sequence information.

o Degenerate PCR Primer Design: Based on the amino acid sequence, degenerate
oligonucleotide primers were designed.

o CDNA Library Screening: A human cDNA library (e.g., from HeLa cells) was screened using
the degenerate primers in a polymerase chain reaction (PCR)-based approach or by
hybridization with a labeled probe.

« |solation and Sequencing of cDNA Clones: Positive clones were isolated, and the full-length
cDNA insert was sequenced to determine the complete nucleotide and deduced amino acid
sequence of CRSP34.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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